Product packaging for Ethyl 2-bromothiazole-4-carboxylate(Cat. No.:CAS No. 100367-77-9)

Ethyl 2-bromothiazole-4-carboxylate

Cat. No.: B012237
CAS No.: 100367-77-9
M. Wt: 236.09 g/mol
InChI Key: CNHISCQPKKGDPO-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Thiazole (B1198619) Derivatives

Heterocyclic chemistry, a major branch of organic chemistry, focuses on cyclic compounds containing atoms of at least two different elements in their rings. Among these, thiazoles, which are five-membered rings containing both sulfur and nitrogen, are of paramount importance. Ethyl 2-bromothiazole-4-carboxylate is a substituted thiazole, featuring a bromine atom at the 2-position and an ethyl carboxylate group at the 4-position. This specific arrangement of functional groups imparts a unique chemical reactivity to the molecule. chemimpex.com The bromine atom, being a good leaving group, provides a reactive site for various nucleophilic substitution and cross-coupling reactions, while the ethyl carboxylate group can be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid or amidation.

Significance as a Versatile Organic Intermediate

The true value of this compound lies in its role as a versatile organic intermediate. chemimpex.com It serves as a foundational scaffold for the construction of more complex molecular architectures. chemimpex.com Chemists utilize this compound as a starting material to introduce the thiazole motif into larger molecules, a common strategy in the design of new pharmaceuticals and functional materials. chemimpex.com Its stability and ease of handling further enhance its utility in various laboratory settings. chemimpex.com

There are a couple of primary synthesis routes for this compound. One method involves the condensation of thiourea (B124793) with ethyl bromopyruvate. Another common approach is the bromination of ethyl 2-aminothiazole-4-carboxylate. A detailed two-step synthesis has also been described starting from ethyl 3-bromopropanoate (B1231587) and thiourea to first produce 2-amino-4-thiazolecarboxylic acid ethyl ester, which is then converted to this compound. guidechem.com

Overview of Research Directions and Applications

The research applications of this compound are diverse and continue to expand. A significant area of focus is in medicinal chemistry, where it is a key intermediate in the synthesis of various biologically active compounds. chemimpex.com For instance, it has been instrumental in the development of novel antimicrobial and anti-inflammatory agents. chemimpex.com Furthermore, it is used in the synthesis of thiazole-4-carbonyl piperazine (B1678402) derivatives which act as Factor Xa (FXa) inhibitors, a class of anticoagulants. guidechem.com

Beyond pharmaceuticals, this compound is also finding applications in the development of agricultural chemicals, such as pesticides and herbicides. chemimpex.com More recently, its potential as a corrosion inhibitor has been investigated. A 2024 study explored its use in protecting copper from corrosion in acidic environments. aip.orgresearchgate.net The study found that the compound effectively forms a protective film on the copper surface, with inhibition efficiency influenced by temperature and inhibitor concentration. aip.orgresearchgate.net

Physicochemical Properties

Below is a table summarizing some of the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₆H₆BrNO₂S chembk.comsigmaaldrich.cn
Molecular Weight 236.09 g/mol sigmaaldrich.cnnih.gov
Melting Point 67-71 °C chembk.comchemicalbook.com
Boiling Point 154 °C at 13 mmHg chembk.com
Density 1.654 g/cm³ chembk.com
Appearance Yellow powder or white to almost white solid chembk.comchemicalbook.com
Solubility Soluble in Methanol chemicalbook.com

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of this compound.

Technique Interpretation Source(s)
¹H NMR Shows signals corresponding to the ethyl ester protons and the thiazole ring proton. chemicalbook.com
¹³C NMR Confirms the presence of the carbonyl carbon of the ester and the carbons of the brominated thiazole ring.
FTIR Reveals characteristic absorption bands for the C=O group (around 1700 cm⁻¹) and the C-Br bond (around 600 cm⁻¹). nih.gov
Mass Spectrometry The mass spectrum shows molecular ion peaks corresponding to the isotopic distribution of bromine (m/z 235.8, 237.8 for M+H).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrNO2S B012237 Ethyl 2-bromothiazole-4-carboxylate CAS No. 100367-77-9

Properties

IUPAC Name

ethyl 2-bromo-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHISCQPKKGDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326608
Record name Ethyl 2-bromothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100367-77-9
Record name Ethyl 2-bromothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-bromo-1,3-thiazole-4-carboxylate
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Synthetic Methodologies for Ethyl 2 Bromothiazole 4 Carboxylate

Classical Multi-Step Synthesis Approaches

The most documented route to Ethyl 2-bromothiazole-4-carboxylate is a two-step process that begins with the formation of an aminothiazole intermediate, which is subsequently converted to the desired bromo-derivative. guidechem.comchembk.com

The foundational step in this classical synthesis is the Hantzsch thiazole (B1198619) synthesis. synarchive.com This reaction involves the condensation of an α-haloketone, specifically ethyl 3-bromopyruvate (B3434600), with a thioamide, in this case, thiourea (B124793). prepchem.com The reaction proceeds via a nucleophilic attack by the sulfur atom of thiourea on the carbonyl carbon of the pyruvate, followed by cyclization to form the thiazole ring.

This initial step yields the intermediate compound, Ethyl 2-aminothiazole-4-carboxylate. guidechem.comchembk.com In a typical procedure, ethyl 3-bromopyruvate and thiourea are refluxed in ethanol (B145695), leading to the formation of the aminothiazole product, often as a yellow solid, with high yields reported around 83-93%. guidechem.comchembk.com

Reaction Summary: Hantzsch Thiazole Synthesis

Starting MaterialsReaction ConditionsProductReported Yield
Ethyl 3-bromopyruvate and ThioureaReflux in ethanol at 120°C for 30 minutes. guidechem.comchembk.comEthyl 2-aminothiazole-4-carboxylate83.0% guidechem.comchembk.com
Ethyl bromopyruvate and ThioureaEthanol, 78°C, 2.5 hours. Ethyl 2-aminothiazole-4-carboxylate93%

The second key step is the conversion of the amino group on the Ethyl 2-aminothiazole-4-carboxylate intermediate into a bromo group. This is accomplished through a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for replacing amino groups. wikipedia.orgorganic-chemistry.org

The process involves diazotization of the amino group using a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in the presence of a strong acid like hydrobromic acid (HBr). guidechem.com This reaction forms a transient diazonium salt. The diazonium group is an excellent leaving group (N₂) and is subsequently displaced by a bromide ion from the HBr. Copper(I) salts are often used as catalysts to facilitate this radical-nucleophilic aromatic substitution. wikipedia.orgorganic-chemistry.org

In one documented procedure, the Ethyl 2-aminothiazole-4-carboxylate intermediate is treated with sodium nitrite and 40% hydrobromic acid in dimethyl sulfoxide (B87167) (DMSO) at a low temperature (in an ice bath) to yield this compound. guidechem.comchembk.com Following purification by column chromatography and recrystallization, a yield of 32.0% has been reported for this step. guidechem.comchembk.com

Alternative and Optimized Synthetic Routes

More recent advancements in synthetic chemistry have introduced electrochemical strategies for Sandmeyer reactions. pku.edu.cn These methods use electricity as the driving force and can employ simple halogen sources. While not specifically detailed for this exact compound in the provided context, this approach represents a modern, sustainable alternative for the halogenation of aryl diazonium salts. pku.edu.cn Other variations in Sandmeyer reactions include the use of different copper catalysts, such as a mixture of CuBr and CuBr₂, or alternative diazotizing agents like tert-butyl nitrite, to achieve the desired transformation. nih.gov

Comparison of Bromination Methods

MethodStarting MaterialKey ReagentsReported YieldNotes
Classical Two-StepEthyl 2-aminothiazole-4-carboxylateNaNO₂, HBr, DMSO guidechem.comchembk.com32.0% guidechem.comchembk.comRequires isolation of the intermediate.
One-Pot Sandmeyer2-amino-thiazole-4-carboxylic acid ethyl ester hydrobromideNaNO₂, CuSO₄, NaBr, H₂SO₄ Not explicitly stated, but yields a white solid after purification. Streamlined procedure without intermediate isolation.

Role of Starting Materials and Reagents in Synthetic Pathways

The success of the synthesis of this compound is critically dependent on the specific function of each starting material and reagent.

Ethyl 3-Bromopyruvate : This α-haloester serves as the carbon backbone for the thiazole ring. Its ketone and ester functionalities, along with the bromine atom, provide the necessary electrophilic sites for the initial cyclization reaction. synarchive.com

Thiourea : As the thioamide, thiourea is the source of the nitrogen and sulfur atoms required to form the heterocyclic thiazole ring in the Hantzsch synthesis. synarchive.com

Ethyl 2-aminothiazole-4-carboxylate : This compound is the key intermediate formed in the first step. guidechem.com Its amino group at the 2-position is the functional handle that is chemically modified in the subsequent Sandmeyer reaction.

Sodium Nitrite (NaNO₂) : This is the primary diazotizing agent. In an acidic medium, it generates nitrous acid, which reacts with the primary amino group to form the crucial diazonium salt intermediate. guidechem.com

Hydrobromic Acid (HBr) : HBr serves a dual purpose. It provides the acidic environment necessary for the diazotization reaction and also acts as the source of the bromide nucleophile that replaces the diazonium group. guidechem.com

Copper Salts (CuSO₄, CuBr) : In Sandmeyer reactions, copper(I) salts are the classic catalysts. wikipedia.org They facilitate the single-electron transfer mechanism that initiates the formation of an aryl radical and the loss of nitrogen gas, leading to the substitution with bromide. wikipedia.orgnih.gov

Chemical Transformations and Derivatization Strategies of Ethyl 2 Bromothiazole 4 Carboxylate

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C-2 position of the thiazole (B1198619) ring is susceptible to nucleophilic substitution, providing a direct pathway for the introduction of a variety of functional groups.

Reactions with Alcoholic Nucleophiles: Formation of Ether Derivatives

The reaction of ethyl 2-bromothiazole-4-carboxylate with alcoholic nucleophiles, typically in the presence of a base, leads to the formation of 2-alkoxythiazole derivatives. While specific studies on this compound are not extensively detailed in publicly available literature, the general reactivity of 2-bromothiazoles suggests that this transformation is a feasible and important derivatization strategy. For instance, the reaction with sodium methoxide would be expected to yield ethyl 2-methoxythiazole-4-carboxylate. These reactions generally proceed via a nucleophilic aromatic substitution mechanism.

Table 1: Representative Nucleophilic Substitution with Alcoholic Nucleophiles

Nucleophile Product
Sodium methoxide Ethyl 2-methoxythiazole-4-carboxylate

Reactions with Amine Reagents: Synthesis of Nitrogen-Containing Compounds

The displacement of the bromide with various amine nucleophiles is a common strategy to synthesize 2-aminothiazole (B372263) derivatives, which are prevalent scaffolds in medicinal chemistry. These reactions are typically carried out in the presence of a base and sometimes require elevated temperatures. The reaction of this compound with primary or secondary amines provides access to a diverse range of N-substituted 2-aminothiazole-4-carboxylates.

Table 2: Examples of Nucleophilic Substitution with Amine Reagents

Amine Reagent Product
Ammonia Ethyl 2-aminothiazole-4-carboxylate
Piperidine Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

Reactivity of the Ester Functional Group

The ethyl ester at the 4-position of the thiazole ring can undergo typical ester transformations, most notably hydrolysis, to yield the corresponding carboxylic acid. This transformation is crucial for subsequent modifications, such as amide bond formation.

Hydrolysis Under Acidic Conditions

Acid-catalyzed hydrolysis of this compound involves heating the ester in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid. This reaction is reversible, and the equilibrium can be shifted towards the product, 2-bromothiazole-4-carboxylic acid, by using a large excess of water.

Hydrolysis Under Basic Conditions

Saponification, or basic hydrolysis, is an irreversible process that is often preferred for its high yield and clean conversion. Treatment of this compound with a strong base, such as sodium hydroxide (B78521) or lithium hydroxide, in an aqueous or mixed aqueous-organic solvent system, affords the corresponding carboxylate salt. Subsequent acidification then yields 2-bromothiazole-4-carboxylic acid. For instance, hydrolysis with 1 M LiOH has been reported for a similar 2,4'-bithiazole-4-carboxylate system, indicating this method is effective for this class of compounds libretexts.org.

Table 3: Conditions for the Hydrolysis of the Ester Functional Group

Condition Reagents Product
Acidic HCl (aq) or H₂SO₄ (aq), heat 2-Bromothiazole-4-carboxylic acid

Cross-Coupling Reactions and Advanced Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom on the thiazole ring of this compound serves as an excellent handle for such transformations.

One prominent example is the Suzuki-Miyaura coupling. A study has reported the successful coupling of this compound with a boronic ester derivative in a Miyaura borylation followed by a Suzuki-Miyaura coupling sequence. Specifically, the reaction with a terthiazole boronic ester was achieved using a palladium catalyst to afford the corresponding coupled product in a 60% yield rsc.org. This demonstrates the utility of this substrate in building complex molecular architectures.

While specific examples for other cross-coupling reactions with this compound are not readily found in the searched literature, the general reactivity of 2-bromothiazoles suggests that Heck, Sonogashira, and Buchwald-Hartwig amination reactions would also be viable synthetic routes for further functionalization.

Heck Reaction: This would involve the palladium-catalyzed coupling with an alkene to introduce a vinyl substituent at the 2-position.

Sonogashira Coupling: This reaction would enable the formation of a carbon-carbon bond between the thiazole ring and a terminal alkyne.

Buchwald-Hartwig Amination: This provides an alternative to classical nucleophilic substitution for the formation of C-N bonds, often with a broader substrate scope and milder reaction conditions.

Table 4: Representative Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura Aryl/heteroaryl boronic acid/ester Pd catalyst (e.g., Pd(PPh₃)₄), base 2-Aryl/heteroaryl-thiazole-4-carboxylate
Heck Alkene Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base 2-Vinyl-thiazole-4-carboxylate
Sonogashira Terminal alkyne Pd catalyst, Cu(I) co-catalyst, base 2-Alkynyl-thiazole-4-carboxylate

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are paramount in activating the carbon-bromine bond of this compound for the formation of new carbon-carbon and carbon-heteroatom bonds. While specific examples detailing the coupling reactions directly on this compound are not extensively documented in readily available literature, the reactivity of the closely related 2-bromothiazole scaffold is well-established and serves as a reliable predictor for its chemical behavior. The primary palladium-catalyzed reactions applicable to this substrate include the Suzuki, Stille, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-thiazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a powerful method for forming biaryl or vinyl-thiazole structures. For a substrate like this compound, this reaction would lead to the synthesis of ethyl 2-arylthiazole-4-carboxylates.

Stille Coupling: The Stille reaction couples the bromo-thiazole with an organostannane (organotin compound). wikipedia.orgorganic-chemistry.org It is known for its tolerance of a wide variety of functional groups. wikipedia.org The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org

Sonogashira Coupling: This coupling reaction forms a C(sp²)-C(sp) bond between the bromo-thiazole and a terminal alkyne. researchgate.net It is typically co-catalyzed by palladium and copper salts and requires a base. organic-chemistry.org This method is invaluable for introducing alkynyl moieties, which are important pharmacophores and precursors for further transformations.

Heck Reaction: The Heck reaction involves the coupling of the bromo-thiazole with an alkene to form a substituted alkene. This reaction is a key method for the vinylation of aryl and heteroaryl halides. scispace.comorganic-chemistry.org

The following table summarizes representative conditions for these palladium-catalyzed reactions based on general principles and applications to similar heteroaryl bromides.

Coupling ReactionCoupling PartnerTypical CatalystTypical BaseTypical SolventProduct Type
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(PPh₃)₄, Pd(dppf)Cl₂Na₂CO₃, K₂CO₃, Cs₂CO₃DME, Toluene, Dioxane/H₂OEthyl 2-aryl/vinylthiazole-4-carboxylate
StilleOrganostannane (R-SnBu₃)Pd(PPh₃)₄, PdCl₂(PPh₃)₂- (or mild base)Toluene, THF, DMFEthyl 2-substituted-thiazole-4-carboxylate
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuIEt₃N, Piperidine, DIPATHF, DMFEthyl 2-alkynylthiazole-4-carboxylate
HeckAlkenePd(OAc)₂, PdCl₂Et₃N, K₂CO₃DMF, AcetonitrileEthyl 2-vinylthiazole-4-carboxylate

Exploration of Other Transition Metal-Catalyzed Processes

Beyond palladium, other transition metals like nickel and copper are increasingly used for cross-coupling reactions, often offering advantages in terms of cost, reactivity, and unique selectivity.

Nickel-Catalyzed Coupling: Nickel catalysts are particularly effective for coupling reactions involving less reactive electrophiles and can be a more economical alternative to palladium. nih.govrsc.orgorganic-chemistry.org They are widely used in Suzuki-Miyaura type reactions and for coupling with Grignard reagents (Kumada coupling). nih.govrsc.orgresearchgate.netthieme-connect.de For this compound, a nickel catalyst could facilitate coupling with a broad range of organometallic reagents.

Copper-Catalyzed Coupling: Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming C-N, C-O, and C-S bonds. Modern protocols often allow these reactions to proceed under milder conditions. Copper can also co-catalyze palladium reactions, like the Sonogashira coupling, or be used as the primary catalyst in C-N coupling with amines or C-C coupling with boronic acids.

The table below outlines potential applications of these metals in the derivatization of this compound.

Metal CatalystCoupling Reaction TypeCoupling PartnerProduct Type
NickelKumada CouplingGrignard Reagent (R-MgBr)Ethyl 2-alkyl/arylthiazole-4-carboxylate
NickelSuzuki-Miyaura CouplingAryl Boronic AcidEthyl 2-arylthiazole-4-carboxylate
CopperUllmann-type AminationAmine (R₂NH)Ethyl 2-(amino)thiazole-4-carboxylate
CopperChan-Lam CouplingAryl Boronic AcidEthyl 2-arylthiazole-4-carboxylate

Regioselectivity and Stereoselectivity in Derivatization

For a molecule like this compound, which has a single reactive site for cross-coupling (the C2-Br bond), the concept of regioselectivity primarily relates to the behavior of precursors or di-halogenated analogues. Stereoselectivity is generally not a factor in these cross-coupling reactions unless chiral centers are present in the coupling partners or chiral ligands are used to induce asymmetry.

The regioselectivity of cross-coupling reactions on thiazole rings has been studied using 2,4-dibromothiazole as a model substrate. Research has conclusively shown that palladium-catalyzed cross-coupling reactions, including Negishi, Stille, and Suzuki reactions, occur preferentially at the C2 position. This selectivity is attributed to the C2 position being more electron-deficient and thus more susceptible to oxidative addition by the Pd(0) catalyst, which is the initial step in the catalytic cycle. The bromine atom at the C2 position is more readily activated compared to one at the C4 position.

This inherent electronic preference means that for this compound, the derivatization will happen exclusively at the C2 position where the bromine atom is located. The electron-withdrawing nature of the ethyl carboxylate group at the C4 position further deactivates this position towards electrophilic attack but enhances the electrophilicity of the C2 position, reinforcing the selectivity of the cross-coupling reaction at the C-Br bond. Therefore, functionalization strategies can be employed with high confidence that the substitution will occur regioselectively at the C2 carbon, yielding a single major product isomer.

Applications of Ethyl 2 Bromothiazole 4 Carboxylate in Synthetic Organic Chemistry

Ethyl 2-bromothiazole-4-carboxylate as a Key Building Block

The utility of this compound as a foundational component in organic synthesis is well-established. chemimpex.comtcichemicals.com The thiazole (B1198619) ring itself is a privileged scaffold in medicinal chemistry, and the presence of both an electrophilic carbon attached to the bromine and an ester functional group allows for sequential or orthogonal chemical modifications. chemimpex.com The bromine atom can be readily displaced or participate in various cross-coupling reactions, while the ester can be hydrolyzed, reduced, or converted into an amide. This dual reactivity enables chemists to introduce a diverse range of substituents and build molecular complexity, making it an excellent starting material for creating libraries of compounds for screening purposes. chemimpex.comsigmaaldrich.com

The stability and ease of handling of this solid compound further enhance its appeal in laboratory settings, facilitating efficient and reproducible research outcomes. chemimpex.com Its role as a building block is fundamental to its application in more specialized areas of synthesis discussed below.

Synthesis of Complex Heterocyclic Systems

The structure of this compound is ideally suited for the construction of more elaborate heterocyclic frameworks, including both simple derivatives and fused-ring systems.

This compound serves as a convenient precursor for a variety of thiazole-4-carboxylic acid derivatives. A primary transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This reaction is typically achieved under basic conditions, for instance, by using an aqueous solution of a base like sodium hydroxide (B78521), followed by acidification. google.com The resulting thiazole-4-carboxylic acid is itself a valuable intermediate.

Furthermore, the bromine atom at the 2-position is a key site for derivatization. It can be substituted through nucleophilic aromatic substitution or, more commonly, engaged in metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can be employed to form a new carbon-carbon bond at this position, introducing various aryl or heteroaryl groups. nih.gov This versatility allows for the synthesis of a wide array of substituted thiazole-4-carboxylic acid esters and their corresponding acids.

Table 1: Selected Reactions for Derivatization

Reaction Type Functional Group Involved Resulting Product Class
Hydrolysis Ethyl ester Thiazole-4-carboxylic acid
Suzuki-Miyaura Coupling Bromo group 2-Aryl/Heteroaryl-thiazole-4-carboxylate
Amidation Ethyl ester (after activation) Thiazole-4-carboxamide

The reactive sites on this compound make it a valuable substrate for synthesizing bicyclic and polycyclic heterocyclic systems where the thiazole ring is fused to another ring. Such fused systems are of great interest in medicinal chemistry. nih.gov For instance, the compound can be utilized in cycloaddition reactions to build larger scaffolds. An example of a relevant transformation is the formal [4+2] cycloaddition to construct thiazole-fused dihydropyrans. nih.gov In these strategies, the thiazole acts as a component of the diene or dienophile, leading to the formation of a new six-membered ring fused to the thiazole core. The functional handles on the starting material can be used to facilitate the necessary bond formations for the cyclization event.

Strategic Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. nih.gov this compound is a suitable candidate for inclusion in MCRs designed to produce complex heterocyclic molecules. Its distinct functional groups can react in a programmed sequence with other reactants. For example, the bromo-substituted thiazole could act as an electrophilic component, while the ester group could potentially undergo condensation or other transformations within the MCR cascade. This allows for the rapid assembly of polysubstituted heterocyclic structures from simple starting materials in a single pot. nih.gov

Utility in the Preparation of Pharmaceutical Precursors

A significant application of this compound is its role as an intermediate in the synthesis of pharmaceutically active compounds. chemimpex.com The thiazole motif is a core component of many drugs, and this building block provides a direct route to such molecules. Research has shown its utility in developing novel antimicrobial and anti-inflammatory agents. chemimpex.com

A specific, well-documented use is in the synthesis of Factor Xa (FXa) inhibitors. guidechem.com FXa is a critical enzyme in the blood coagulation cascade, and its inhibitors are used as anticoagulants. This compound is used to prepare thiazole-4-carbonyl piperazine (B1678402) derivatives, which are potent and selective inhibitors of FXa. guidechem.com The synthesis involves converting the starting material into a key intermediate that is then coupled with other fragments to produce the final drug candidate.

Intermediate in Agrochemical Synthesis

In addition to pharmaceuticals, this compound is a valuable intermediate in the agrochemical sector. chemimpex.com It is employed in the creation of effective pesticides and herbicides designed to protect crops. chemimpex.com The compound has been specifically identified as a precursor in the synthesis of fungicides for crop protection. For example, it can be incorporated into the structure of compounds like 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one derivatives, which have shown fungicidal activity. The thiazole ring is crucial for the biological activity of these agrochemicals, and this compound provides an efficient entry point for their synthesis.

Table 2: List of Mentioned Chemical Compounds

Compound Name
1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one
2-Amino-4-thiazolecarboxylic acid ethyl ester
Carbon disulfide
This compound
Ethyl 3-bromopropanoate (B1231587)
Ethyl thiooxamate
Factor Xa
Malononitrile
Nitromethane
Sodium hydroxide
Sodium nitrite (B80452)
Thiazole-4-carbonyl piperazine

Medicinal Chemistry and Biological Activity of Ethyl 2 Bromothiazole 4 Carboxylate Derivatives

Antimicrobial Activitiesmdpi.comresearchgate.net

The thiazole (B1198619) nucleus is a prominent feature in many clinically approved antimicrobial agents, and derivatives of ethyl 2-bromothiazole-4-carboxylate have been extensively studied for their potential to combat microbial resistance. nih.govnih.gov The inherent biological activity of the thiazole ring, combined with the ability to introduce various pharmacophores, makes it a privileged scaffold in the search for new and effective antimicrobial compounds. researchgate.netresearchgate.net

Antibacterial Efficacy of Thiazole-4-carboxylate Derivativesresearchgate.net

Derivatives synthesized from ethyl 2-aminothiazole-4-carboxylate, a close relative of the title compound, have demonstrated significant antibacterial properties. A series of novel ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives were synthesized and evaluated for their minimum inhibitory concentration (MIC) against various bacterial strains. cbijournal.com The results indicated that compounds featuring electron-withdrawing substituents, such as nitro or halogen groups, on the phenyl ring exhibited promising antibacterial activity, particularly against Bacillus subtilis. cbijournal.com For instance, derivatives with nitro groups showed notable inhibition against this Gram-positive bacterium. cbijournal.com

In other studies, various thiazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Some synthesized compounds exhibited efficacy comparable to standard drugs like ampicillin (B1664943) against strains such as Staphylococcus aureus and Bacillus subtilis. nih.gov Specifically, 2,5-disubstituted thiazole derivatives have proven effective against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-intermediate S. aureus (VISA). mdpi.com

Antifungal Properties of Synthesized Analoguesresearchgate.net

The antifungal potential of thiazole-4-carboxylate derivatives has also been a focus of research. In the same study of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives, several compounds were screened for antifungal activity against Candida albicans, Aspergillus flavus, and Aspergillus niger. cbijournal.com The findings revealed that derivatives containing electron-withdrawing groups were also effective against fungal pathogens. cbijournal.com Specifically, compounds 4e , 4f , 4k , and 4l from the series showed promising broad-spectrum antimicrobial inhibition, with notable activity against Aspergillus niger. cbijournal.com

Other research has confirmed the broad-spectrum antifungal activity of thiazole derivatives against various drug-resistant Candida strains. researchgate.net The versatility of the thiazole scaffold allows for the development of compounds that can address the growing challenge of fungal infections. nih.gov

Anti-inflammatory Properties and Related Pharmacological Activitieschemimpex.commdpi.com

The thiazole scaffold is a well-established pharmacophore in the development of drugs with anti-inflammatory activity. mdpi.comnih.gov this compound has been specifically identified as a valuable starting material for creating novel anti-inflammatory agents. chemimpex.com The structural versatility of this compound allows for the synthesis of derivatives that can target various biological pathways associated with inflammation. chemimpex.comnih.gov Thiazole derivatives have demonstrated a wide range of pharmacological effects, including analgesic and antiallergic activities, which are often linked to their anti-inflammatory capabilities. mdpi.com

Role in Drug Discovery and Development of Bioactive Compoundschemimpex.commdpi.comnih.gov

This compound is a cornerstone compound for researchers aiming to discover new therapeutic agents. chemimpex.com Its utility stems from several key features:

Versatile Scaffold : The thiazole ring is a recognized pharmacophore present in numerous FDA-approved drugs and is associated with a wide spectrum of biological activities. mdpi.comnih.gov

Reactive Site for Functionalization : The bromine substituent at the 2-position of the thiazole ring is an excellent handle for introducing chemical diversity through various cross-coupling reactions, allowing for the creation of extensive libraries of derivatives. chemimpex.com

Stability and Handling : The compound's stability and ease of handling in laboratory settings facilitate efficient and effective research and development processes. chemimpex.com

These properties make it an essential building block for synthesizing biologically active compounds, not only for pharmaceuticals but also for agrochemicals. chemimpex.com Its application enables the systematic exploration of structure-activity relationships to optimize the efficacy of potential new drugs. nih.gov

Targeting Specific Biological Pathways: FXa Inhibitionguidechem.comchembk.com

A significant application of this compound in drug development is its use as a key intermediate in the synthesis of Factor Xa (FXa) inhibitors. guidechem.comchembk.com FXa is a serine protease that plays a pivotal role in the blood coagulation cascade, making it a critical target for the development of modern anticoagulant drugs. frontiersin.org By inhibiting FXa, both the intrinsic and extrinsic coagulation pathways can be effectively blocked. guidechem.com Specifically, this compound is used to prepare thiazole-4-carbonyl piperazine (B1678402) derivatives, a class of compounds investigated for their potential as FXa inhibitors. guidechem.com This targeted approach highlights the importance of the compound in creating drugs for specific and well-defined biological pathways.

Structure-Activity Relationship (SAR) Studies on Thiazole Scaffoldsresearchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to rational drug design, and the thiazole scaffold has been extensively investigated to understand how structural modifications influence biological activity. nih.govmdpi.com For derivatives of this compound, key SAR insights have been established:

Impact of Substituents on Antimicrobial Activity : In a series of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives, the electronic nature of the substituent on the phenyl ring was crucial. Electron-withdrawing groups (e.g., -NO₂, -Cl, -F) were found to enhance both antibacterial and antifungal activities, whereas electron-donating groups (e.g., -CH₃, -OCH₃) resulted in diminished or inactive compounds. cbijournal.com

Influence of Moiety at Position 2 : Broader SAR studies on thiazoles reveal that the nature of the group at the 2-position of the thiazole ring is critical. For antibacterial activity, the presence of a nonpolar, hydrophobic moiety at this position has been shown to be beneficial. mdpi.com

Hybrid Compounds : The strategy of creating hybrid compounds by "clubbing" the thiazole ring with other heterocyclic systems (like pyrazoline) has been shown to influence the biological activity of the entire molecule, often leading to synergistic effects. nih.govmdpi.com

These SAR studies provide a roadmap for medicinal chemists to fine-tune the structure of thiazole derivatives to maximize their therapeutic potential. nih.gov

Applications in Materials Science

Corrosion Inhibition Studies

Research has demonstrated that ethyl 2-bromothiazole-4-carboxylate is an effective corrosion inhibitor, particularly for copper in acidic environments like hydrochloric acid. aip.orgaip.orgresearchgate.net The compound works by forming a protective layer on the metal's surface, thereby reducing the rate of corrosion. aip.org Studies utilizing weight loss and polarization methods have confirmed its ability to mitigate corrosion. aip.orgresearchgate.net

The protective action of this compound stems from its adsorption onto the metal surface, creating a barrier film that prevents or slows down the corrosion process. aip.orgaip.org This adsorption is a complex process involving both physical and chemical interactions, often referred to as a mixed-type mechanism. orientjchem.orgpaperpublications.org

The key to its effectiveness lies in its molecular structure. The thiazole (B1198619) ring contains heteroatoms—specifically nitrogen, sulfur, and oxygen—which possess lone pairs of electrons. aip.orgpaperpublications.org These electrons, along with the π-electrons from the thiazole ring, can interact with the vacant orbitals of the metal atoms on the surface. orientjchem.org Furthermore, the bromine atom also contributes to the molecule's ability to adsorb effectively. aip.org

In an acidic medium, the inhibitor molecule can also become protonated. This allows for electrostatic attraction (physisorption) between the cationic inhibitor and a negatively charged metal surface (where anions like Cl⁻ from the acid may have already been adsorbed). orientjchem.org Simultaneously, the sharing of electrons between the heteroatoms and the metal surface leads to the formation of coordinate covalent bonds, which is characteristic of chemical adsorption (chemisorption). orientjchem.orgpaperpublications.org This combined physical and chemical adsorption creates a stable and effective protective layer. aip.orgaip.org Studies on similar thiazole derivatives have found that their adsorption behavior often aligns with the Langmuir adsorption isotherm, which assumes the formation of a uniform monolayer of the inhibitor on the metal surface. researchgate.netmdpi.com

The effectiveness of this compound as a corrosion inhibitor is significantly influenced by its concentration in the corrosive medium and the ambient temperature.

Concentration: Studies consistently show that as the concentration of this compound increases, the inhibition efficiency also increases. aip.orgresearchgate.net At a constant temperature, higher concentrations lead to greater surface coverage by the inhibitor molecules, resulting in a more robust protective film and a lower corrosion rate. researchgate.netekb.eg Research conducted in a 1M HCl solution demonstrated a clear trend of decreasing corrosion current density and corrosion rate as the inhibitor concentration was raised from 100 to 400 ppm. aip.orgresearchgate.net

Temperature: Temperature has an inverse relationship with the inhibitor's efficiency. While the compound is effective at lower temperatures (e.g., 40°C), its performance diminishes as the temperature rises to 50°C and 60°C. aip.orgaip.orgresearchgate.netekb.eg This decrease in efficiency at higher temperatures suggests that the adsorbed protective layer may become less stable or that the rate of competing corrosion reactions increases more significantly with temperature than the rate of adsorption. researchgate.netekb.eg Thermodynamic studies show that with increasing inhibitor concentration at 40°C, the activation energy of the corrosion process increases, indicating that the adsorbed layer creates a higher energy barrier for corrosion to occur. aip.orgresearchgate.net

Below are interactive tables summarizing the findings from corrosion studies on copper in an acidic medium.

Inhibition Efficiency and Corrosion Rate vs. Concentration

Data from studies on copper in 1M HCl at 40°C.

Inhibitor Concentration (ppm)Corrosion Rate (g/cm²·hr)Inhibition Efficiency (%)
0 (Blank)0.000112-
1000.00002181.25
2000.00001586.60
3000.00001190.17
4000.00000991.96

Effect of Temperature on Inhibition Efficiency

Data for copper in 1M HCl with 400 ppm inhibitor.

Temperature (°C)Inhibition Efficiency (%)
4091.96
5085.71
6075.34

Potential in Functional Material Development

Beyond its role in corrosion protection, this compound is a versatile intermediate compound with significant potential in the development of functional materials. chemimpex.com Its utility stems from its reactive sites, which allow it to serve as a building block in organic synthesis for creating more complex molecules with tailored properties. chemimpex.com

The bromine atom at the 2-position of the thiazole ring is a key feature, providing a reactive site for various chemical transformations, such as nucleophilic substitution and cross-coupling reactions. chemimpex.com This reactivity enables chemists to introduce different functional groups to the thiazole core, thereby creating a diverse library of derivatives. chemimpex.com These derivatives can be designed for specific applications, including pharmaceuticals and agrochemicals. For instance, this compound can be used to prepare FXa inhibitor thiazol-4-formylpiperazine derivatives, showcasing its role in the synthesis of biologically active functional molecules. chembk.com Its stable and easy-to-handle nature further enhances its appeal as a starting material in research and development settings. chemimpex.com

Advanced Analytical and Spectroscopic Characterization Methodologies for Ethyl 2 Bromothiazole 4 Carboxylate

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating Ethyl 2-bromothiazole-4-carboxylate from reaction mixtures and for verifying its purity.

Thin Layer Chromatography (TLC) serves as a rapid and effective qualitative tool for monitoring the progress of reactions that synthesize this compound. It is also used to determine the optimal solvent system for larger-scale purification via column chromatography. A silica (B1680970) gel plate is typically used as the stationary phase, and a mixture of non-polar and polar solvents, such as ethyl acetate (B1210297) and hexane, serves as the mobile phase. The position of the compound on the developed plate, represented by its retention factor (Rf) value, helps in its identification and in assessing the presence of impurities. Visualization is commonly achieved under UV light, where the thiazole (B1198619) ring's chromophore absorbs light and appears as a dark spot.

For the purification and isolation of this compound on a preparative scale, column chromatography is the method of choice. This technique utilizes a stationary phase, typically silica gel, packed into a column. The crude product is loaded onto the column and eluted with a suitable solvent system. Research has demonstrated successful purification using flash chromatography on silica gel with a mobile phase consisting of a 1:9 mixture of ethyl acetate and hexane. This process effectively separates the target compound from starting materials, by-products, and other impurities, yielding the product as a white amorphous solid. In some procedures, the crude product is purified by column chromatography using a petroleum ether/ethyl acetate (v/v) = 5/1 eluent to yield a colorless or pale yellow oil. easycdmo.com

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like this compound. Commercial suppliers often use GC to certify the purity of the compound, with purities of over 95.0% being reported. tcichemicals.com

When coupled with a Mass Spectrometry (MS) detector, the technique becomes GC-MS, providing invaluable structural information. As the separated compound elutes from the GC column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of these fragments. For this compound, the mass spectrum is expected to show molecular ion peaks that are characteristic of a bromine-containing compound. Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion (M+) will appear as a pair of peaks of similar intensity, (M+H) at m/z 235.8 and (M+2H) at m/z 237.8.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound provides a precise map of the proton environments within the molecule. The spectrum is characterized by three distinct signals that correspond to the different types of protons present.

A singlet appears for the single proton attached to the thiazole ring (H-5).

A quartet arises from the two methylene (B1212753) protons (-O-CH₂-CH₃) of the ethyl ester group. These protons are split by the adjacent three protons of the methyl group.

A triplet corresponds to the three methyl protons (-O-CH₂-CH₃) of the ethyl group, which are split by the neighboring two methylene protons.

The specific chemical shifts (δ) are measured in parts per million (ppm) and are indicative of the electronic environment of the protons.

Table 1: ¹H NMR Spectral Data for this compound

SignalChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Thiazole Proton~8.3Singlet1HH-5
Ethyl Methylene~4.4Quartet2H-O-CH₂ -CH₃
Ethyl Methyl~1.4Triplet3H-O-CH₂-CH₃

Note: Predicted values based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and instrument.

The ¹³C NMR spectrum provides information on the different carbon atoms in the molecule. For this compound, six distinct signals are expected, corresponding to each unique carbon atom.

The carbonyl carbon of the ester group appears at the most downfield position.

The three carbons of the thiazole ring (C2, C4, and C5) will have characteristic shifts. The carbon atom bonded to the electronegative bromine atom (C2) is significantly affected.

The two carbons of the ethyl group (-O-CH₂-CH₃) appear in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

SignalChemical Shift (δ) ppmAssignment
Carbonyl~161C =O
Thiazole Carbon~148C -4
Thiazole Carbon~142C -2 (C-Br)
Thiazole Carbon~125C -5
Ethyl Methylene~62-O-CH₂ -CH₃
Ethyl Methyl~14-O-CH₂-CH₃

Note: Predicted values based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and instrument. The availability of ¹³C NMR spectral data is confirmed by chemical suppliers. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, a wealth of structural information can be obtained.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the molecule is readily protonated to form the pseudomolecular ion [M+H]⁺. Due to the presence of two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the [M+H]⁺ ion appears as a characteristic doublet with a mass difference of approximately 2 Da.

Experimental data from synthesis reports show the detection of this isotopic pattern, with peaks observed at m/z 235.8 and 237.8, corresponding to [C₆H₆⁷⁹BrNO₂S + H]⁺ and [C₆H₆⁸¹BrNO₂S + H]⁺, respectively. This observation provides immediate confirmation of the presence of a single bromine atom within the molecule.

Further fragmentation of this parent ion, often induced by collision-induced dissociation (CID) in an MS/MS experiment, would be expected to yield several key daughter ions. Common fragmentation pathways for similar ethyl ester and thiazole-containing compounds include the neutral loss of ethylene (B1197577) (C₂H₄, 28 Da) from the ethyl group, the loss of an ethoxy radical (•OC₂H₅, 45 Da), or the cleavage of the ester group with the loss of ethyl formate (B1220265) (C₃H₆O₂, 74 Da). The thiazole ring itself can also undergo characteristic fragmentation, although this often requires higher collision energies. A detailed analysis of the daughter ions provides a fingerprint of the molecule's structure, confirming the connectivity of the atoms.

Table 1: ESI-MS Data for this compound

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Observed m/z
[M+H]⁺235.9381237.9361235.8, 237.8

Note: Observed m/z values are from low-resolution mass spectrometry data.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a significant advantage over standard-resolution MS by measuring the mass of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₆H₆BrNO₂S), the calculated monoisotopic mass of the neutral molecule is 234.93026 Da. nih.gov

By comparing the experimentally measured accurate mass of the molecular ion to the theoretical mass calculated for the expected formula, HRMS can definitively confirm the elemental composition of the compound. This is a critical step in verifying the identity of a newly synthesized batch or an unknown sample. Any deviation between the observed and calculated mass would indicate the presence of impurities or an incorrect structural assignment. The high resolving power of HRMS also allows for the clear separation of ions with very similar nominal masses, which might otherwise overlap in a low-resolution instrument, thus providing a much cleaner and more easily interpretable spectrum.

Table 2: HRMS Data for this compound

Molecular FormulaIsotopeCalculated Monoisotopic Mass (Da)
C₆H₆BrNO₂S⁷⁹Br234.93026
C₆H₆BrNO₂S⁸¹Br236.92821

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds, an IR spectrum provides a characteristic "fingerprint" of the compound. For this compound, the IR spectrum reveals key absorptions corresponding to its ester and thiazole functionalities.

The analysis is typically performed on a solid sample, often using the KBr-pellet technique, where the compound is mixed with potassium bromide and pressed into a disc. nih.gov

Key characteristic absorption bands for this compound include:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1715-1730 cm⁻¹. This is characteristic of the carbonyl group in an α,β-unsaturated ester. The conjugation of the carbonyl with the thiazole ring slightly lowers the frequency compared to a saturated aliphatic ester (which typically appears around 1735-1750 cm⁻¹).

C-O Stretch: The ester functionality also exhibits strong C-O stretching vibrations. Two distinct bands are typically observed: one for the C(=O)-O bond and another for the O-C₂H₅ bond, usually appearing in the 1300-1000 cm⁻¹ region.

C-H Stretch: The spectrum will show absorptions corresponding to both aromatic (from the thiazole ring) and aliphatic (from the ethyl group) C-H stretching. The aromatic C-H stretch typically appears just above 3000 cm⁻¹, while the aliphatic C-H stretches are found just below 3000 cm⁻¹.

Thiazole Ring Vibrations: The thiazole ring itself gives rise to a series of characteristic stretching and bending vibrations. These typically appear in the fingerprint region (below 1600 cm⁻¹) and can be complex. Key absorptions often include C=N and C=C stretching vibrations in the 1650-1450 cm⁻¹ range.

C-Br Stretch: The carbon-bromine bond vibration is expected to appear at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

By analyzing the positions and intensities of these absorption bands, one can confirm the presence of the ethyl ester group and the brominated thiazole ring, providing corroborating evidence for the compound's structure.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupBondPredicted Wavenumber (cm⁻¹)Intensity
Ester CarbonylC=O1715 - 1730Strong, Sharp
Ester C-OC-O1300 - 1000Strong
Aromatic C-HC-H~3100Medium to Weak
Aliphatic C-HC-H2850 - 3000Medium
Thiazole RingC=N, C=C1650 - 1450Medium to Weak
Carbon-BromineC-Br600 - 500Medium to Weak

Computational and Theoretical Investigations of Ethyl 2 Bromothiazole 4 Carboxylate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry and electronic properties of molecules.

Recent research has utilized DFT calculations to determine the equilibrium geometry of Ethyl 2-bromothiazole-4-carboxylate. A study presented at a 2024 conference employed the B3LYP functional with a 6-311G(d,p) basis set to perform these calculations. tcichemicals.com The optimized molecular structure provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation and stability.

While the specific numerical data from the aforementioned study are not publicly available in comprehensive tables, the research confirms the application of DFT for geometric optimization. The expected data from such a study would be presented as follows:

Table 8.1.1: Predicted Bond Lengths for this compound from DFT Calculations

BondPredicted Bond Length (Å)
C2-BrData not publicly available
C2-N3Data not publicly available
N3-C4Data not publicly available
C4-C5Data not publicly available
C5-S1Data not publicly available
S1-C2Data not publicly available
C4-C(O)OData not publicly available
C(O)-OData not publicly available
O-EtData not publicly available
Data is based on the confirmed execution of DFT calculations, though specific values are not detailed in the referenced abstracts.

Table 8.1.2: Predicted Bond Angles for this compound from DFT Calculations

AtomsPredicted Bond Angle (°)
S1-C2-BrData not publicly available
N3-C2-BrData not publicly available
C2-N3-C4Data not publicly available
N3-C4-C5Data not publicly available
C4-C5-S1Data not publicly available
Data is based on the confirmed execution of DFT calculations, though specific values are not detailed in the referenced abstracts.

Furthermore, DFT calculations elucidate the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests a higher reactivity.

Table 8.1.3: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted Value
HOMO EnergyData not publicly available
LUMO EnergyData not publicly available
HOMO-LUMO GapData not publicly available
Data is based on the confirmed execution of DFT calculations, though specific values are not detailed in the referenced abstracts.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Molecular dynamics (MD) simulations are then used to study the physical movements of atoms and molecules in the complex over time. These methods are instrumental in drug discovery for predicting the interaction between a ligand and its protein target.

Despite the utility of these methods, a thorough review of the scientific literature reveals that no specific molecular docking or molecular dynamics simulation studies have been published for this compound as a ligand. While this compound is used as a reactant in the synthesis of more complex molecules that are subsequently studied for their binding affinities, the ligand-target interactions of this compound itself have not been the subject of reported research.

Patent Landscape and Commercial Relevance

Analysis of Patent Literature Related to Synthesis and Applications

The patent literature for Ethyl 2-bromothiazole-4-carboxylate highlights its significance as a key intermediate in organic synthesis. An analysis of patents reveals specific methods for its preparation, underscoring its role as a valuable building block for more complex molecules.

A notable example is found in patent US07196104B2, which details a synthetic route for the compound. The procedure involves a Sandmeyer-type reaction starting from 2-amino-thiazole-4-carboxylic acid ethyl ester hydrobromide. The process is carried out in an aqueous solution of sulfuric acid at low temperatures. The amino group is diazotized using sodium nitrite (B80452), and the subsequent substitution with bromine is facilitated by copper(II) sulfate (B86663) and sodium bromide. The final product is isolated as a white amorphous solid after extraction and purification by flash chromatography.

The applications for this compound derived from its patented syntheses are primarily in the pharmaceutical and agrochemical industries. chemimpex.com The bromine atom at the 2-position and the carboxylate group at the 4-position of the thiazole (B1198619) ring are key features for reactivity, allowing for further chemical modifications. chemimpex.com This versatility makes it a sought-after intermediate for creating a diverse range of derivatives. chemimpex.com In medicinal chemistry, it is explored for developing novel antimicrobial and anti-inflammatory drugs. chemimpex.com Its use extends to the synthesis of various biologically active compounds, positioning it as a valuable asset for researchers aiming to discover new therapeutic agents. chemimpex.com

Detailed Synthesis from Patent US07196104B2

Reactant/Reagent Quantity Role
2-amino-thiazole-4-carboxylic acid ethyl ester hydrobromide 10 g Starting Material
Copper(II) sulfate (CuSO₄) 26.9 g Catalyst
Sodium bromide (NaBr) 22.7 g Bromine Source
9M Sulfuric acid (H₂SO₄) (aq) 120 mL Solvent
Sodium nitrite (NaNO₂) 4.4 g Diazotizing Agent
Water (H₂O) 40 mL Solvent
Diethyl ether (Et₂O) As needed Extraction Solvent
Sodium hydroxide (B78521) (NaOH) As needed pH Adjustment
Sodium sulfate (Na₂SO₄) As needed Drying Agent
Ethyl acetate (B1210297)/Hexane (1:9) As needed Chromatography Eluent

This table is interactive. Scroll to see more details.

Commercial Intermediate and Research Chemical Market

This compound is firmly established in the market as a commercial intermediate and a research chemical. chemimpex.com Its primary market application is as a chemical or reaction intermediate, serving as a foundational component for synthesizing other compounds. marketpublishers.com The existence of dedicated global market research reports for this specific chemical (identified by its CAS Number: 100367-77-9) indicates a stable and significant commercial demand. marketpublishers.commarketintellix.com These reports analyze consumption patterns and forecast market trends, further solidifying its relevance in the chemical industry. marketpublishers.commarketintellix.com

The compound is widely available from a variety of chemical suppliers, catering to both academic research and industrial-scale production. pharmaffiliates.comechemi.comtcichemicals.comsigmaaldrich.com Companies offer it in various purities, typically 96% or higher, to meet the specific needs of different synthetic applications. sigmaaldrich.com It is marketed as a versatile building block, particularly within the category of halogenated heterocyclic compounds. tcichemicals.com The availability from numerous suppliers worldwide, including those who can provide bulk quantities, demonstrates its solid position in the fine chemical marketplace. tcichemicals.comlookchem.com Some suppliers indicate a production capacity of up to one metric ton per month, highlighting its role beyond a niche research chemical into a commercially produced intermediate. lookchem.com

Examples of Commercial Suppliers

Supplier Purity Offered Notes
Sigma-Aldrich 96% Marketed as a powder form. sigmaaldrich.com
TCI America >95.0% (GC) Listed as a halogenated heterocyclic building block. tcichemicals.com
Chem-Impex ≥ 99% (HPLC) Emphasizes its role in pharmaceutical development. chemimpex.com
Pharmaffiliates High Purity Available for purchase on their platform. pharmaffiliates.com
BOC Sciences Not specified Described as a useful research chemical and building block.
Henan Allgreen Chemical 98% Minimum order of 1 Kilogram, indicating bulk availability. lookchem.com
Henan Fengda Chemical Not specified Manufactory with 2 years of providing the product on ECHEMI. echemi.com

This table is interactive. Scroll to see more details.

Future Perspectives and Emerging Research Avenues

Green Chemistry Approaches in Synthesis

The synthesis of thiazole (B1198619) derivatives is increasingly benefiting from the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. A significant focus has been on the adoption of microwave-assisted organic synthesis (MAOS). This technique offers several advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and cleaner reaction profiles with fewer side products. researchgate.netingentaconnect.comresearchgate.netbenthamdirect.com

Microwave irradiation has been successfully employed in one-pot syntheses of various thiazole derivatives. researchgate.net For instance, the condensation reaction of thiosemicarbazide (B42300) with α-haloketones and carbonyl compounds can be efficiently carried out under microwave heating, often in greener solvents like ethanol (B145695), to produce steroidal thiazoles in good yields within minutes. researchgate.net These methods stand in stark contrast to traditional approaches that often require prolonged refluxing times. researchgate.net

Another promising green approach is the use of visible-light-induced synthesis. This method avoids the need for metal catalysts or external photosensitizers, relying instead on a simple light source and a green solvent at room temperature to produce medicinally relevant thiazole scaffolds. researchgate.net These sustainable techniques are not only environmentally friendly but also align with the growing demand for efficient and cost-effective chemical manufacturing. ingentaconnect.comresearchgate.net

Table 1: Comparison of Conventional and Green Synthesis Methods for Thiazole Derivatives

ParameterConventional SynthesisMicrowave-Assisted Synthesis (MAOS)
Reaction Time Hours to daysMinutes
Energy Consumption HighLow
Solvent Use Often uses hazardous solventsCan utilize greener solvents like ethanol or water
Yields Variable, often moderateGenerally high to excellent
Byproducts More frequentMinimized
Examples Hantzsch thiazole synthesis with prolonged heatingOne-pot condensation under microwave irradiation researchgate.net

Exploration of Novel Biological Targets

The thiazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. researchgate.net Ethyl 2-bromothiazole-4-carboxylate serves as a key intermediate in the development of novel therapeutics aimed at a variety of biological targets. researchgate.net Researchers are actively exploring its derivatives for their potential to inhibit enzymes and proteins implicated in a range of diseases, from cancer to diabetes.

One of the most promising areas of research is in oncology. Thiazole-containing compounds have been developed as potent inhibitors of several key targets in cancer progression:

Fascin: This actin-bundling protein is associated with tumor progression and metastasis. Derivatives of thiazole have shown potent anti-migration and anti-invasion activities, with some analogues inhibiting cell migration at nanomolar concentrations. researchgate.netresearchgate.net

Poly(ADP-ribose) polymerase (PARP): PARP inhibitors are a class of targeted cancer drugs, and 2-aminothiazole (B372263) derivatives have shown potential as PARP inhibitors. mdpi.com Combination therapies involving thiazole-based compounds and PARP inhibitors are also being explored.

Kinases: Thiazole derivatives have been found to inhibit a range of kinases involved in cell signaling and proliferation, including c-Met kinase, cyclin-dependent kinase 1 (CDK1), CLK1, and PI3Kα. mdpi.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Some novel thiazole derivatives have demonstrated significant inhibitory activity against VEGFR-2, a key mediator of angiogenesis. researchgate.net

Thymidylate Synthase (TS): This enzyme is a crucial target in cancer therapy, and newly synthesized thiazole-based 1,2,3-triazole hybrids have shown potent activity against human glioblastoma cell lines by targeting TS. ajgreenchem.comajgreenchem.com

Beyond cancer, thiazole derivatives are being investigated for other therapeutic applications. For example, computational studies have identified thiazole compounds with the potential to act as antidiabetic agents by inhibiting Human Pancreatic Alpha-Amylase. researchgate.net The broad spectrum of biological activities associated with this scaffold underscores its importance in modern drug discovery. researchgate.nettandfonline.com

Table 2: Selected Novel Biological Targets for Thiazole Derivatives

Biological TargetTherapeutic AreaExample or FindingCitation
Fascin Cancer (Metastasis)Thiazole derivatives inhibit cancer cell migration and invasion. researchgate.net, researchgate.net
PARP Cancer2-Aminothiazole derivatives show potential as PARP inhibitors. mdpi.com
VEGFR-2 Cancer (Angiogenesis)A synthesized thiazole derivative showed an IC50 of 0.15 µM against VEGFR-2. researchgate.net
Thymidylate Synthase Cancer (Glioblastoma)Thiazole-triazole hybrids show potent activity with IC50 values as low as 3.20 µM. ajgreenchem.com, ajgreenchem.com
Human Pancreatic Alpha-Amylase DiabetesComputational screening identified thiazole derivatives with superior binding energy compared to acarbose. researchgate.net
DNA Gyrase AntibacterialThiazole derivatives show excellent binding affinity in molecular docking studies. researchgate.net

Integration with Advanced Materials for Hybrid Applications

The unique electronic and optical properties of the thiazole ring make it a valuable component in the field of materials science. kuey.net this compound and its derivatives are being explored for their potential in creating advanced materials with novel functionalities.

A major area of interest is in organic electronics. Thiazole-based polymers and small molecules are being developed for use in:

Organic Light-Emitting Diodes (OLEDs): The high charge transport properties and tunable energy levels of thiazole-containing materials make them suitable for use in OLEDs. tandfonline.comkuey.netresearchgate.net

Organic Photovoltaics (OPVs): Thiazolo[5,4-d]thiazole derivatives, in particular, are recognized for their potential in OPVs due to their electron-deficient nature and rigid, planar structure which facilitates efficient intermolecular π-π overlap. rsc.org

Organic Field-Effect Transistors (OFETs): Thiazole-based organic semiconductors are being actively researched for their application in OFETs. kuey.netresearchgate.net

In addition to electronics, thiazole derivatives are finding applications as:

Corrosion Inhibitors: this compound has been studied as an effective corrosion inhibitor for copper in acidic environments. researchgate.net

Chemosensors: By incorporating functional groups that can react with specific analytes, thiazoles can be designed as chemosensors for the detection of substances like thiols, amines, and hydrazine. acc2025thailand.com

Polymers and Coatings: The compound is used in the development of polymers and coatings that offer improved durability and resistance to environmental factors. bldpharm.com

The versatility of the thiazole scaffold allows for its incorporation into a wide array of materials, paving the way for the development of next-generation technologies. kuey.net

Table 3: Applications of Thiazole Derivatives in Advanced Materials

Application AreaSpecific UseKey PropertiesCitation
Organic Electronics OLEDs, OPVs, OFETsGood charge transport, tunable energy levels, high stability. kuey.net, tandfonline.com, researchgate.net
Corrosion Inhibition Protection of metals (e.g., copper)Adsorption onto the metal surface, forming a protective layer. researchgate.net
Chemosensors Detection of analytes (e.g., amines, thiols)Functional groups that interact with the target analyte, leading to a detectable signal. acc2025thailand.com
Polymers Development of durable coatings and materialsThe robust nature of the thiazole ring contributes to material stability. bldpharm.com

Development of High-Throughput Screening Methodologies

The discovery of novel bioactive compounds based on the this compound scaffold is being accelerated by the development and application of high-throughput screening (HTS) methodologies. These approaches allow for the rapid testing of large libraries of compounds to identify those with desired biological activities.

A key enabler of HTS is combinatorial chemistry , which allows for the parallel synthesis of large libraries of related compounds. researchgate.netcore.ac.uk Solution-phase and solid-phase synthesis techniques have been developed for creating diverse thiazole libraries. ethernet.edu.etcombichemistry.com For example, multicomponent reactions (MCRs) can be used to assemble thiazoles in a one-pot process from multiple starting materials, which is highly amenable to library generation. combichemistry.com

Once these libraries are created, they are subjected to HTS assays. These can be phenotypic whole-cell screens, which identify compounds that produce a desired effect in a biological system (e.g., inhibiting cancer cell growth), or target-based screens, which look for compounds that interact with a specific protein or enzyme. sciforum.net

Computational screening plays an increasingly vital role in this process. researchgate.net Techniques such as virtual screening and molecular docking are used to computationally assess large virtual libraries of compounds against a biological target. researchgate.netresearchgate.net This allows researchers to prioritize which compounds to synthesize and test in the lab, saving significant time and resources. researchgate.net Chemoinformatics tools are also used to analyze the vast datasets generated by HTS, helping to identify structure-activity relationships (SAR) and guide the optimization of lead compounds. researchgate.net The integration of these high-throughput and computational methods is revolutionizing the pace of drug discovery and the exploration of new chemical space for thiazole derivatives. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl 2-bromothiazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary routes are documented:

  • Route 1 : Condensation of thiourea with ethyl bromopyruvate in ethanol at 78°C for 2.5 hours yields 93% product (yellow solid) after crystallization .
  • Route 2 : Bromination of ethyl 2-aminothiazole-4-carboxylate using brominating agents (exact reagent unspecified) yields 53% product (white solid) after column chromatography .
  • Key Factors : Reaction time, temperature, and purification methods (crystallization vs. chromatography) significantly affect yield and purity.

Q. How can structural characterization of this compound be performed?

  • Methodological Answer :

  • FTIR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹) .
  • NMR : 1^1H NMR shows ethyl ester protons (~1.3 ppm, triplet; ~4.3 ppm, quartet) and thiazole protons (aromatic region). 13^{13}C NMR confirms carbonyl (C=O) and brominated thiazole carbons .
  • X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .

Q. What are common impurities in synthetic batches, and how are they addressed?

  • Methodological Answer :

  • Impurities : Unreacted starting materials (e.g., thiourea) or byproducts from incomplete bromination.
  • Resolution : Silica gel column chromatography with petroleum ether/ethyl acetate gradients (e.g., 97:3 or 96:4 ratios) effectively separates impurities .

Advanced Research Questions

Q. How does this compound serve as a precursor in kinase inhibitor synthesis?

  • Methodological Answer :

  • Example : React with aniline to form ethyl 2-(phenylamino)thiazole-4-carboxylate, a key intermediate for CLK kinase inhibitors (e.g., GPS167). Hydrolysis and HATU-mediated coupling with 5-aminoindazole follow .
  • Mechanistic Insight : Bromine at the 2-position facilitates nucleophilic substitution, enabling diversification of thiazole derivatives for structure-activity relationship (SAR) studies.

Q. What computational tools are used to predict reactivity and optimize synthesis?

  • Methodological Answer :

  • Conceptual DFT : Calculate electrophilicity indices (e.g., Fukui functions) to predict bromination sites .
  • Docking Studies : Tools like AutoDock VINA assess binding affinity of derivatives to biological targets (e.g., UDP-N-acetylmuramate/l-alanine ligase) .

Q. How do crystallization conditions affect polymorph formation in this compound?

  • Methodological Answer :

  • Case Study : Cooling reaction mixtures to 0°C promotes crystallization of a yellow polymorph, while room-temperature evaporation yields a white form .
  • Analysis : Use differential scanning calorimetry (DSC) and powder XRD to compare thermal stability and lattice parameters.

Q. What strategies resolve contradictions in reported yields (e.g., 53% vs. 93%) for similar synthetic routes?

  • Methodological Answer :

  • Experimental Design : Conduct controlled studies varying solvents (ethanol vs. dioxane), brominating agents (NBS vs. Br₂), and catalysts.
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) .

Key Recommendations for Researchers

  • Prioritize column chromatography for high-purity batches in drug discovery workflows .
  • Combine experimental data (NMR, XRD) with computational modeling (DFT, docking) to accelerate derivative optimization .
  • Address yield discrepancies via systematic parameter screening and mechanistic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.